1-(4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone 1-(4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15837938
InChI: InChI=1S/C14H22N4O/c1-10-8-13(11(2)15)9-16-14(10)18-6-4-17(5-7-18)12(3)19/h8-9,11H,4-7,15H2,1-3H3
SMILES:
Molecular Formula: C14H22N4O
Molecular Weight: 262.35 g/mol

1-(4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone

CAS No.:

Cat. No.: VC15837938

Molecular Formula: C14H22N4O

Molecular Weight: 262.35 g/mol

* For research use only. Not for human or veterinary use.

1-(4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone -

Specification

Molecular Formula C14H22N4O
Molecular Weight 262.35 g/mol
IUPAC Name 1-[4-[5-(1-aminoethyl)-3-methylpyridin-2-yl]piperazin-1-yl]ethanone
Standard InChI InChI=1S/C14H22N4O/c1-10-8-13(11(2)15)9-16-14(10)18-6-4-17(5-7-18)12(3)19/h8-9,11H,4-7,15H2,1-3H3
Standard InChI Key XPHVNLPYOQUIHM-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CN=C1N2CCN(CC2)C(=O)C)C(C)N

Introduction

Molecular Features

  • Core Structure: The compound features a pyridine ring substituted with a methyl group at position 3 and an aminoethyl group at position 5. This pyridine is linked to a piperazine ring, which is further connected to an ethanone functional group.

  • Key Functional Groups:

    • Amino group (-NH2_2) on the ethyl chain.

    • Piperazine ring (a six-membered heterocycle containing two nitrogen atoms).

    • Ethanone group (-COCH3_3).

Synthesis Pathways

The synthesis of compounds structurally related to 1-(4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone typically involves multi-step reactions:

General Synthesis Steps

  • Pyridine Derivative Preparation:

    • Starting with pyridine derivatives, functionalization at the 3rd and 5th positions is achieved using alkylation or amination reactions.

    • For example, methylation at position 3 and the introduction of an aminoethyl side chain at position 5 are performed sequentially.

  • Piperazine Coupling:

    • The functionalized pyridine reacts with piperazine through nucleophilic substitution or condensation reactions.

    • Common solvents include acetonitrile or dimethylformamide (DMF), with catalysts like triethylamine.

  • Ethanone Functionalization:

    • The piperazine derivative is acetylated to introduce the ethanone group (-COCH3_3).

Anticancer Potential

Pyridine derivatives often exhibit cytotoxicity against cancer cell lines due to their ability to interfere with cellular DNA or enzyme functions .

Neuropharmacological Effects

Piperazine-containing compounds are explored for their interaction with neurotransmitter receptors, making them candidates for psychotropic drug development .

Applications in Drug Discovery

The combination of pyridine and piperazine moieties in this compound suggests potential applications in:

  • Antibiotic Development: The compound's structure aligns with known scaffolds for antimicrobial agents.

  • CNS Drug Candidates: Piperazine derivatives are often used in designing drugs targeting central nervous system disorders.

  • Enzyme Inhibition Studies: Ethanone groups can act as electrophilic centers for enzyme binding.

Analytical Characterization

To confirm the structure and purity of such compounds, several analytical techniques are employed:

TechniquePurpose
IR SpectroscopyIdentifies functional groups (e.g., C=O stretch for ethanone).
1^1H NMRDetermines proton environments in the molecule (e.g., aromatic vs aliphatic).
13^{13}C NMRProvides information about carbon skeletons (e.g., carbonyl carbons).
Mass SpectrometryConfirms molecular weight and fragmentation patterns.
X-Ray CrystallographyVerifies the three-dimensional arrangement of atoms in crystalline form.

Future Research Directions

Further studies are recommended to explore:

  • Biological Testing: Screening for antimicrobial, anticancer, and neuropharmacological activities.

  • Derivatization: Modifying functional groups to enhance activity or reduce toxicity.

  • Docking Studies: Computational modeling to predict interactions with biological targets.

This detailed overview highlights the importance of the compound "1-(4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone" as a promising candidate for pharmaceutical research due to its unique structural features and potential biological activities.

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